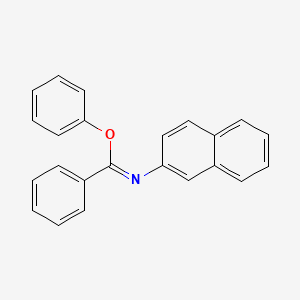

N-(alpha-Phenoxybenzylidene)-2-naphthylamine

Description

N-(alpha-Phenoxybenzylidene)-2-naphthylamine (CAS: 1934-90-3) is a Schiff base formed via the condensation of 2-naphthylamine with a phenoxy-substituted benzaldehyde. Its molecular formula is C₂₃H₁₇NO, with a molecular weight of 323.398 g/mol . Schiff bases like this compound are characterized by their imine (-C=N-) functional group, which confers unique electronic and steric properties. Such compounds are often explored for applications in materials science, catalysis, and pharmaceuticals due to their tunable reactivity and stability .

Properties

CAS No. |

1934-90-3 |

|---|---|

Molecular Formula |

C23H17NO |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

phenyl N-naphthalen-2-ylbenzenecarboximidate |

InChI |

InChI=1S/C23H17NO/c1-3-10-19(11-4-1)23(25-22-13-5-2-6-14-22)24-21-16-15-18-9-7-8-12-20(18)17-21/h1-17H |

InChI Key |

DDZOPCMCSISQKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Phenoxybenzylidene)-2-naphthylamine typically involves the condensation reaction between alpha-phenoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Phenoxybenzylidene)-2-naphthylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The phenoxy and naphthyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can regenerate the starting amine and aldehyde.

Scientific Research Applications

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it of interest in medicinal chemistry.

Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(alpha-Phenoxybenzylidene)-2-naphthylamine depends on its specific application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices.

Comparison with Similar Compounds

N-Phenyl-2-naphthylamine (PBNA)

- Structure: PBNA (C₁₆H₁₃N, MW: 219.28 g/mol) lacks the phenoxybenzylidene group, featuring a direct bond between the naphthylamine and phenyl groups .

- Synthesis : Produced via direct coupling of aniline with 2-naphthylamine.

- Properties: Carcinogenicity: PBNA is a known carcinogen in animal models, inducing renal and hepatic tumors via metabolic activation (N-hydroxylation and glucuronidation) . Applications: Historically used as a rubber antioxidant but phased out due to toxicity concerns .

- Key Difference: The absence of the imine group in PBNA results in distinct metabolic pathways and higher carcinogenic risk compared to Schiff base derivatives .

N-(2,3-Dimethoxybenzylidene)naphthalen-1-amine

- Structure: Features dimethoxy substituents on the benzylidene group (C₁₉H₁₇NO₂, MW: 291.34 g/mol) .

- Synthesis : Condensation of naphthalen-1-amine with 2,3-dimethoxybenzaldehyde.

- Properties: Crystallinity: Orthorhombic crystal system with distinct lattice parameters (a=7.7163 Å, b=17.0786 Å, c=23.427 Å) .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides

- Structure : Hybrid molecules combining benzimidazole and hydrazide moieties (e.g., compounds 3a-3b) .

- Synthesis : Multi-step process involving hydrazine hydrate and substituted benzaldehydes.

- Applications : Investigated for antimicrobial and anticancer activities, leveraging the benzimidazole core’s biological relevance .

- Key Difference : The benzimidazole group introduces hydrogen-bonding capacity, enhancing interactions with biological targets compared to purely aromatic Schiff bases .

Oxazole Derivatives with Naphthyl Groups

- Examples: 2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (C₂₀H₁₃N₃O, MW: 311.34 g/mol) .

- Synthesis : Cyclization reactions involving oxazole ring formation.

- Properties :

Comparative Data Table

Metabolic and Toxicological Insights

- This compound: Limited data exist, but Schiff bases generally undergo hydrolysis to release parent amines (e.g., 2-naphthylamine), which are carcinogenic upon N-hydroxylation .

- PBNA : Metabolized to N-hydroxy derivatives, forming DNA adducts in bladder tissue .

- 2-Naphthylamine: A known human carcinogen (IARC Group 1) due to metabolic activation via cytochrome P450-mediated N-hydroxylation .

Biological Activity

N-(alpha-Phenoxybenzylidene)-2-naphthylamine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenoxy group attached to a benzylidene moiety linked to a naphthylamine structure. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- KB-V1 (cervical cancer)

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of several derivatives, researchers reported IC50 values indicating the concentration required for 50% inhibition of cell growth. The most potent derivatives demonstrated IC50 values in the nanomolar range:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| R1 | MCF-7 | 20.1 |

| R2 | KB-V1 | 14 |

| R3 | HCT116 | 22 |

These findings suggest that modifications to the chemical structure can enhance anticancer activity, potentially through mechanisms involving tubulin polymerization interference and reactive oxygen species (ROS) generation, which induce cellular stress leading to apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against bacterial strains such as:

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

- Staphylococcus aureus

Inhibition Zone Measurements

The effectiveness of these compounds was assessed using agar diffusion methods, resulting in the following inhibition zones:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| R1 | Pseudomonas aeruginosa | 22 |

| R2 | Klebsiella pneumoniae | 25 |

| R3 | Staphylococcus aureus | 24 |

These results indicate that the derivatives maintain significant antibacterial activity comparable to standard antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interference with Tubulin Polymerization : This disrupts microtubule formation necessary for mitosis.

- Induction of ROS : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.

Q & A

Q. What are the recommended synthetic routes for N-(α-Phenoxybenzylidene)-2-naphthylamine, and how can reaction conditions be optimized?

A practical method involves reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, as demonstrated for structurally similar naphthylamines. Key steps include:

- Mixing stoichiometric equivalents of 2-naphthylamine and α-phenoxybenzaldehyde with 1.1 wt% Pd/NiO catalyst.

- Reacting at 25°C under H₂ for 10 hours, followed by filtration and solvent evaporation for purification .

- Optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF) or catalyst loading to minimize byproducts like N-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing N-(α-Phenoxybenzylidene)-2-naphthylamine?

- ¹H NMR (400 MHz, CDCl₃): Look for characteristic imine proton shifts (δ 8.5–9.0 ppm) and aromatic multiplet integration (23 protons total) .

- MALDI-TOF MS: Use N-phenyl-2-naphthylamine as a matrix for salt-tolerant detection of molecular ion peaks (expected m/z = 323.398) .

- UV-Vis: Monitor λmax ~280–320 nm for π→π* transitions in the conjugated aromatic system .

Q. What safety protocols are critical when handling this compound?

- PPE: Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation or dermal contact.

- Storage: Keep in airtight containers away from oxidizers and acids.

- Decontamination: Use 10% ethanol for surface cleaning; flush skin/eyes with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does the carcinogenic potential of N-(α-Phenoxybenzylidene)-2-naphthylamine compare to structurally related naphthylamines like 2-naphthylamine?

While direct data on this compound is limited, structural analogs (e.g., 2-naphthylamine) exhibit carcinogenicity via metabolic activation to DNA-reactive intermediates. Key considerations:

- Metabolic Pathways: N-oxidation in the liver and O-acetylation in the bladder form DNA adducts, as seen in 2-naphthylamine .

- Species-Specific Responses: Rodents may show liver tumors, while primates and dogs develop bladder cancer due to urinary pH differences .

- Mitigation: Prioritize Ames testing with S9 metabolic activation to assess mutagenicity .

Q. How can researchers resolve contradictions in carcinogenicity data across species?

- Study Design: Compare exposure routes (oral vs. subcutaneous) and dosing schedules (acute vs. chronic). For example, bladder tumors in dogs occur at 6.25–400 mg/kg/day over 60 months .

- Mechanistic Insights: Use isotopic labeling (e.g., ¹⁴C) to track metabolite distribution and DNA adduct formation in target organs .

- Cross-Species Extrapolation: Adjust for differences in urine pH and metabolic enzyme expression (e.g., N-acetyltransferase activity) .

Q. What methodological challenges arise when analyzing small-molecule metabolites of N-(α-Phenoxybenzylidene)-2-naphthylamine in biological matrices?

- Matrix Interference: MALDI-TOF with N-phenyl-2-naphthylamine as a matrix reduces background noise for metabolites like fatty acids (m/z 200–500) .

- Quantitative Limits: Use isotope-dilution MS (e.g., ¹³C-labeled internal standards) to improve sensitivity for trace metabolites in urine or serum.

- Spatial Imaging: Apply MALDI-MS imaging to map metabolite distributions in tissues, as demonstrated in brain studies of ischemic rats .

Q. How can computational modeling inform the design of less toxic derivatives?

- QSAR Studies: Correlate substituent effects (e.g., phenoxy vs. nitro groups) with toxicity endpoints using databases like EPA CompTox .

- Docking Simulations: Predict binding affinity to cytochrome P450 enzymes (e.g., CYP1A2) involved in metabolic activation .

- ADMET Predictions: Use tools like SwissADME to optimize logP (target <5) and polar surface area (>60 Ų) for reduced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.